Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate
Overview
Description
Mechanism of Action
Target of Action
The primary targets of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate are currently unknown. This compound is used in proteomics research
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Given its use in proteomics research , it may interact with proteins or other biomolecules to exert its effects.
Result of Action
As a tool in proteomics research , it may influence protein expression or function, but specific effects depend on the context of its use.
Biochemical Analysis
Biochemical Properties
Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in regulating various biochemical pathways and processes.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, this compound can affect metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of downstream enzymes, ultimately resulting in altered cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures. This degradation can lead to a decrease in its efficacy and potency. Long-term studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in cell morphology and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes . For instance, threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can cause toxic or adverse effects, including organ damage and altered biochemical parameters. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the overall metabolic flux and levels of metabolites within the cell. Additionally, this compound can affect the activity of key metabolic enzymes, thereby modulating the rates of specific biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes through specific transporters, facilitating its uptake and accumulation in target tissues. Additionally, binding proteins can sequester this compound, influencing its localization and availability within the cell. These transport and distribution mechanisms are essential for determining the bioavailability and efficacy of the compound in different biological contexts.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production. The subcellular localization of this compound is a key determinant of its biological effects and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of catalysts and controlled environments to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while reduction could result in modified pyrrolidine structures .
Scientific Research Applications
Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used for diagnostic or therapeutic purposes.
Industry: The compound may have applications in the development of new materials and industrial processes
Comparison with Similar Compounds
Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Pyridine derivatives: Compounds with pyridine rings also exhibit comparable chemical properties and reactivity.
Acrylate derivatives: These compounds have similar functional groups and participate in similar chemical reactions
The uniqueness of this compound lies in its specific combination of pyridine, pyrrolidine, and acrylate moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-(6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-18-14(17)8-6-12-5-7-13(15-11-12)16-9-3-4-10-16/h5-8,11H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNSYRIPSIMQJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695045 | |
Record name | Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897399-75-6 | |
Record name | Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridinyl]-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=897399-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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